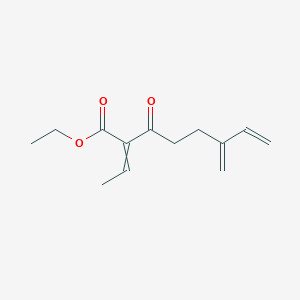

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is an organic compound with the molecular formula C13H18O3 It is a derivative of octenoate, characterized by the presence of multiple double bonds and a keto group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-ethyliden-6-methyliden-3-oxooct-7-enoat beinhaltet typischerweise die Reaktion von Ethylacetoacetat mit geeigneten Aldehyden oder Ketonen unter basischen oder sauren Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren wie Piperidin oder Pyridin, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von Ethyl-2-ethyliden-6-methyliden-3-oxooct-7-enoat kontinuierliche Fließreaktoren beinhalten, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von hochreinen Ausgangsmaterialien und die strenge Kontrolle der Reaktionsparameter sind entscheidend, um ein qualitativ hochwertiges Produkt zu erhalten. Das Endprodukt wird typischerweise durch Destillation oder Umkristallisation gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-2-ethyliden-6-methyliden-3-oxooct-7-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen in Einfachbindungen umwandeln und so gesättigte Derivate liefern.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, Alkohole und substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-ethyliden-6-methyliden-3-oxooct-7-enoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Ethyl-2-ethyliden-6-methyliden-3-oxooct-7-enoat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Doppelbindungen und die Ketogruppe der Verbindung ermöglichen es ihr, an mehreren chemischen Wegen teilzunehmen, darunter Enzyminhibition und Rezeptorbindung. Diese Wechselwirkungen können biologische Prozesse modulieren und zu den beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism by which ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The compound’s double bonds and keto group allow it to participate in multiple chemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetat: Ein einfacherer Ester mit einem angenehmen Geruch, der häufig als Lösungsmittel verwendet wird.

Methylbutyrat: Ein weiterer Ester mit einem fruchtigen Geruch, der in Aromen und Duftstoffen verwendet wird.

Ethylpropionat: Wird in der Lebensmittelindustrie wegen seines fruchtigen Aromas verwendet.

Biologische Aktivität

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains an ester functional group and multiple double bonds, which contribute to its reactivity.

- Molecular Formula : C12H18O3

- Molecular Weight : 210.27 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes like energy production and biosynthesis.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity, which can influence physiological responses such as inflammation and pain perception.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

In vitro studies have demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF7 | 22.8 |

| A549 | 30.5 |

These findings suggest that the compound has potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential for therapeutic applications in infectious diseases.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines. The study concluded that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy.

Eigenschaften

CAS-Nummer |

918150-70-6 |

|---|---|

Molekularformel |

C13H18O3 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate |

InChI |

InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3 |

InChI-Schlüssel |

ZTSRRJAEUXNJQG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=CC)C(=O)CCC(=C)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.